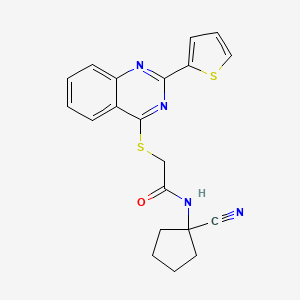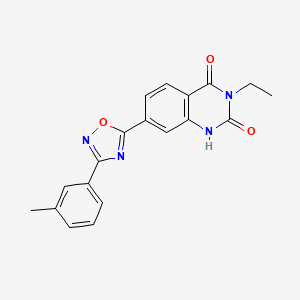
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- From α-Chloro Ketones : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (R₁ = CN) can be synthesized by reacting ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt. A similar reaction with ethyl cyanoacetate yields diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (R₁ = CO₂Et) .
- From β-Dicarbonyl Compounds : Condensation of acetylacetone with ethyl bromopyruvate leads to ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further transformed into the desired compound .
Scientific Research Applications
Synthesis and Characterization
Several studies have detailed the synthesis and characterization of compounds related to "1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea," focusing on their structural and chemical properties. These compounds are synthesized through various chemical reactions and characterized using techniques like FTIR, 1H NMR, and elemental analysis to determine their structural configurations and properties. The synthesis often aims at generating novel compounds with potential biological activities, including antimicrobial and anticancer properties (Hamed et al., 2020; Kumaraswamy et al., 2008).
Antimicrobial Activity
The antimicrobial properties of compounds within this chemical family have been extensively studied. These compounds exhibit significant activity against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity is attributed to the specific structural moieties present in these compounds, making them potential candidates for the development of new antimicrobial agents (Rani et al., 2015; Ravula et al., 2016).
Anticancer Activity
Research into the anticancer potential of these compounds has shown promising results. Some derivatives have been evaluated for their ability to suppress cancer cell growth through mechanisms such as cell cycle arrest and autophagy. The exploration of these compounds for anticancer applications underscores the importance of chemical modifications to enhance their therapeutic potential (Zheng et al., 2010).
Biological Evaluations Beyond Antimicrobial and Anticancer Activities
Apart from antimicrobial and anticancer activities, these compounds have also been evaluated for other biological activities, including anti-inflammatory, analgesic, anthelmintic, diuretic, antipyretic, and fungicidal activities. Such diverse biological evaluations suggest the versatility of these compounds in pharmaceutical research and their potential for development into multifunctional therapeutic agents (Kumaraswamy et al., 2008; Ahmed et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Furan and pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Furan and pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Furan and pyrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
Furan derivatives have been reported to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan and pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental factors such as temperature .
properties
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-15-4-2-1-3-5-15)17-7-8-20-11-14(10-18-20)13-6-9-22-12-13/h1-6,9-12H,7-8H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOVTABEOFIFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)


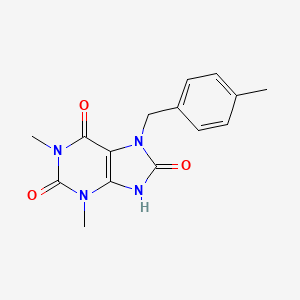
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)
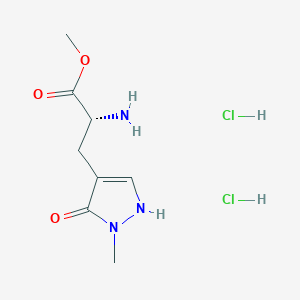
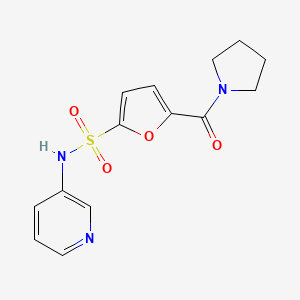
![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)

![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)
